molecular formula C20H13F3N2O B2631378 2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 478080-29-4

2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2631378
CAS No.: 478080-29-4
M. Wt: 354.332
InChI Key: XTTYYOXWLNEMFN-UHFFFAOYSA-N
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Description

Chemical Structure & Properties
The compound 2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile (CAS: 478080-29-4) is a dihydropyridine derivative with a molecular formula of C20H13F3N2O and a molecular weight of 354.33 g/mol . Its structure features:

  • A 2-oxo-1,2-dihydropyridine core.
  • A phenyl group at position 4.
  • A 3-(trifluoromethyl)benzyl substituent at position 1.
  • A carbonitrile group at position 3.

Properties

IUPAC Name

2-oxo-4-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2O/c21-20(22,23)16-8-4-5-14(11-16)13-25-10-9-17(18(12-24)19(25)26)15-6-2-1-3-7-15/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTYYOXWLNEMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(C=C2)CC3=CC(=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural similarities to known pharmacophores. Its applications include:

  • Anticancer Activity : Studies have suggested that pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group may enhance biological activity through improved metabolic stability.
  • Antimicrobial Properties : Research indicates that similar compounds possess antimicrobial effects, making them candidates for antibiotic development.

Materials Science

In materials science, the unique properties of 2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile can be leveraged for:

  • Polymer Synthesis : The compound can serve as a monomer in polymerization reactions, contributing to the development of new materials with enhanced thermal and mechanical properties.
  • Nanocomposites : Incorporating this compound into nanomaterials can lead to innovative applications in electronics and photonics.

Catalysis

The compound's reactivity makes it suitable for catalytic applications:

  • Organocatalysis : It can act as a catalyst in various organic reactions, including asymmetric synthesis and C-C bond formation.
  • Green Chemistry Initiatives : Its use in solvent-free reactions aligns with green chemistry principles, promoting sustainable practices in chemical manufacturing.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of pyridine compounds exhibited significant cytotoxicity against breast cancer cell lines. The introduction of trifluoromethyl groups was found to enhance the potency of these compounds, suggesting that this compound could be further explored for anticancer drug development.

Case Study 2: Polymer Development

Research on the polymerization of pyridine derivatives indicated that incorporating this compound resulted in polymers with superior mechanical strength and thermal stability compared to traditional polymers. This finding opens avenues for creating advanced materials suitable for high-performance applications.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and physicochemical comparisons with analogues identified in the literature:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Differences Reference
Target Compound (478080-29-4) C20H13F3N2O 354.33 1: 3-(Trifluoromethyl)benzyl
4: Phenyl
3: Carbonitrile
Reference compound
6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile (147381-61-1) C14H9F3N2O2 294.23 6: 4-Methoxyphenyl
4: Trifluoromethyl
Smaller molecular weight; methoxy group enhances solubility but reduces steric bulk compared to benzyl
1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile (39108-47-9) C11H14N2O2 206.24 1: Butyl
6: Hydroxy
4: Methyl
Simplified structure with hydroxy group; likely lower metabolic stability due to lack of fluorinated groups
1-Benzyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile (338964-48-0) C20H13F3N2O 354.33 1: Benzyl
5: 3-(Trifluoromethyl)phenyl
Positional isomerism (trifluoromethylphenyl at position 5 vs. 4-phenyl in target compound) may alter binding interactions
1-(4-Nitrobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile (252059-85-1) C20H12F3N3O3* 407.33* 1: 4-Nitrobenzyl
6: 3-(Trifluoromethyl)phenyl
Nitro group increases electron-withdrawing effects and potential toxicity
1-[(4-Chlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile (338964-38-8) C20H12ClF3N2O 388.77 1: 4-Chlorobenzyl
5: 3-(Trifluoromethyl)phenyl
Chlorine atom increases lipophilicity and molecular weight

*Estimated based on molecular formula.

Implications of Structural Variations

Substituent Position and Bioactivity :

  • The target compound ’s 4-phenyl group contrasts with 1-benzyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-... (position 5 substitution), which may shift electronic density and steric interactions in receptor binding .
  • 1-(4-Nitrobenzyl)-... introduces a nitro group, which is strongly electron-withdrawing and may enhance reactivity but raise toxicity concerns .

Lipophilicity and Solubility :

  • The 3-(trifluoromethyl)benzyl group in the target compound increases lipophilicity compared to 6-(4-methoxyphenyl)-... , where the methoxy group improves aqueous solubility .
  • 1-Butyl-... lacks aromaticity, likely reducing membrane permeability despite its lower molecular weight .

Metabolic Stability: Fluorinated groups (e.g., trifluoromethyl) in the target compound and 1-benzyl-... analogues resist oxidative metabolism, whereas non-fluorinated derivatives (e.g., 1-butyl-...) may undergo faster degradation .

Research Findings and Limitations

  • Synthetic Accessibility : Compounds with nitro or chloro substituents (e.g., ) require specialized synthesis routes due to their electron-withdrawing effects.
  • Biological Data Gaps : The evidence provided lacks explicit pharmacological data (e.g., IC50, binding affinity), limiting direct efficacy comparisons.
  • Toxicity Considerations : Nitro-containing derivatives (e.g., ) may pose higher toxicity risks, necessitating further in vitro safety profiling.

Biological Activity

2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile (CAS Number: 478080-29-4) is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article reviews the current understanding of its biological activity, synthesizing findings from various research studies.

  • Molecular Formula : C20H13F3N2O
  • Molecular Weight : 354.33 g/mol
  • Structure : The compound features a pyridine ring, a carbonitrile group, and a trifluoromethyl substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Cholinesterase Inhibition : Compounds in the pyridine family have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.

Table 1: Cholinesterase Inhibition Potency of Related Compounds

CompoundAChE IC50 (µM)BChE IC50 (µM)Reference
Compound 144.66–78.3450.36–88.36
Compound 20.20-
Compound 30.46-
Compound 40.42-
Compound of Interest (2-Oxo-4-phenyl...)TBDTBDCurrent Study

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown reversible and non-competitive inhibition against cholinesterases, which can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function.
  • Neuroprotective Effects : Some studies suggest that structural features such as the trifluoromethyl group enhance neuroprotective properties by modulating oxidative stress pathways.

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of various derivatives related to this compound:

  • Antitumor Activity : A study highlighted the synthesis of trifluoromethylpyridines and their antitumor activities, suggesting that modifications in the pyridine structure may yield potent anticancer agents .
  • Neuroprotective Studies : Research focusing on similar pyridine derivatives has demonstrated neuroprotective effects in vitro, indicating potential therapeutic applications for neurodegenerative diseases .
  • Synthesis and Activity Correlation : A correlation between structural modifications and biological activity was observed in a series of synthesized compounds. The presence of electron-withdrawing groups like trifluoromethyl significantly influenced inhibitory potency against cholinesterases .

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